

Spectroscopic Characterization of Twistane Compounds: Application Notes and Protocols

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Compound of Interest

Compound Name: *Twistane*

Cat. No.: *B1239035*

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Introduction

Twistane (tricyclo[4.4.0.0^{3,8}]decane), a fascinating chiral cage hydrocarbon, and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique rigid, twisted framework.^[1] This document provides detailed application notes and experimental protocols for the comprehensive spectroscopic characterization of **twistane** compounds, an essential step in their synthesis, purification, and application. The protocols outlined below cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of **twistane** derivatives, providing detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Data Presentation

Due to the D₂ symmetry of the parent **twistane** molecule, its proton-decoupled ¹³C NMR spectrum displays three signals, while the ¹H NMR spectrum shows three multiplets.^[2] The chemical shifts are influenced by the strained twist-boat conformations of the cyclohexane rings.

Compound	Nucleus	Chemical Shift (δ) [ppm]	Coupling Constant (J) [Hz]	Multiplicity
Twistane (C ₁₀ H ₁₆)	¹ H	1.37, 1.46, 1.67	Not explicitly reported in search results	Multiplets (ratio 1:2:1)
Twistane (C ₁₀ H ₁₆)	¹³ C	Not explicitly reported in search results	-	-
C2-Tritwistane	¹ H & ¹³ C	Qualitative mention of spectroscopic data obtained[3]	Not reported	Not reported

Note: Specific, experimentally-derived chemical shifts and coupling constants for the parent **twistane** molecule were not explicitly available in the search results. The data presented for ¹H NMR is based on a qualitative description. Further experimental work or access to dedicated spectroscopic databases is required for precise values.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the steps for acquiring high-resolution 1D and 2D NMR spectra of **twistane** compounds in solution.

Materials:

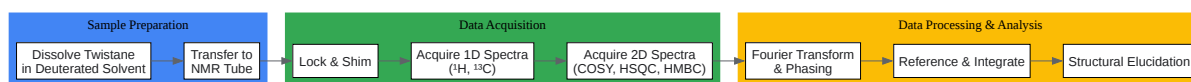
- **Twistane** compound (5-20 mg for ¹H, 20-50 mg for ¹³C)
- Deuterated solvent (e.g., CDCl₃, C₆D₆)
- High-quality 5 mm NMR tubes
- Pipettes
- Vortex mixer or sonicator

- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Accurately weigh the **twistane** compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Given the volatile nature of some hydrocarbons, ensure the vial is capped promptly.
 - Ensure complete dissolution by vortexing or brief sonication. The solution should be clear and free of particulate matter.
 - Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
 - Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Place the sample in the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal. For caged compounds, which can present shimming challenges, automated shimming routines followed by manual fine-tuning are recommended.[\[4\]](#)
- Data Acquisition:
 - ¹H NMR: Acquire a 1D proton spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

- 2D NMR (Optional but Recommended):
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C nuclei.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ^1H - ^{13}C correlations, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra to obtain pure absorption lineshapes.
 - Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the signals in the ^1H NMR spectrum.
 - Analyze the chemical shifts, coupling constants, and 2D correlations to elucidate the structure.



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General workflow for NMR spectroscopic analysis of **twistane** compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the types of chemical bonds present in a molecule, making it useful for confirming the presence of the hydrocarbon

backbone and the absence of functional groups from starting materials.

Data Presentation

For alkanes like **twistane**, the IR spectrum is characterized by C-H stretching and bending vibrations.

Compound	Vibrational Mode	Frequency (cm ⁻¹)	Intensity
Twistane (C ₁₀ H ₁₆)	C-H stretch (sp ³)	~2850-3000	Strong
C-H bend (CH ₂ scissoring)	~1450-1470	Medium	
C-H bend (CH ₃ /CH bend)	~1375	Medium	

Note: The exact peak positions for **twistane** were not found in the search results. The data presented is based on typical values for saturated hydrocarbons.^{[5][6]} The absence of significant absorptions in other regions (e.g., >3000 cm⁻¹, 1600-1800 cm⁻¹) would confirm the saturated hydrocarbon structure.

Experimental Protocol: Gas-Phase FT-IR Spectroscopy

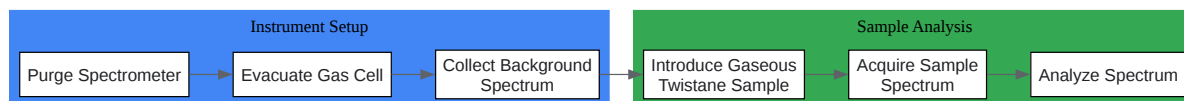
Given the volatility of **twistane**, gas-phase IR spectroscopy can provide high-resolution spectra free from solvent interference.

Materials:

- **Twistane** compound
- Gas-tight syringe or sample vessel
- FT-IR spectrometer equipped with a gas cell (e.g., a 10 cm path length cell with KBr or ZnSe windows)
- Vacuum pump
- Nitrogen or other inert gas for purging

Procedure:

- Background Spectrum:
 - Ensure the FT-IR spectrometer is purged with dry, CO₂-free air or nitrogen to minimize atmospheric interference.
 - Evacuate the gas cell using a vacuum pump.
 - Collect a background spectrum of the empty gas cell.
- Sample Introduction:
 - Introduce a small amount of the solid **twistane** sample into a sample vessel connected to the gas cell inlet.
 - Gently heat the sample vessel to sublime the **twistane** and introduce the vapor into the evacuated gas cell. Alternatively, if the sample is sufficiently volatile at room temperature, allow it to equilibrate in the cell.
 - Monitor the pressure in the gas cell to ensure an appropriate sample concentration for measurement.
- Sample Spectrum Acquisition:
 - Collect the IR spectrum of the gaseous **twistane** sample. A typical measurement would involve co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.
- Data Analysis:
 - The collected sample spectrum is automatically ratioed against the background spectrum to generate the absorbance or transmittance spectrum.
 - Identify the characteristic absorption bands for C-H stretching and bending vibrations.
 - Compare the spectrum to reference spectra of alkanes to confirm the structural features.



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Workflow for gas-phase FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of **twistane** compounds. The fragmentation pattern provides valuable structural information.

Data Presentation

For **twistane** (C₁₀H₁₆, Molar Mass: 136.24 g/mol), the mass spectrum will show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the polycyclic structure.

Compound	m/z	Relative Intensity (%)	Assignment
Twistane (C ₁₀ H ₁₆)	136	Not explicitly reported	[M] ⁺ (Molecular Ion)
Various	Not explicitly reported	Fragment ions (e.g., loss of alkyl fragments)	

Note: A detailed experimental mass spectrum with m/z values and relative intensities for **twistane** was not found in the search results. The expected fragmentation of cycloalkanes involves the loss of alkyl radicals.^{[7][8]}

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for analyzing volatile compounds like **twistane**, as it combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

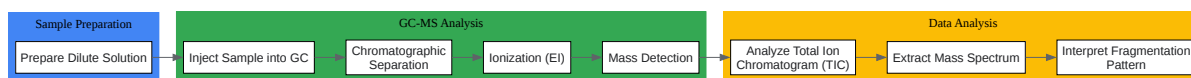
Materials:

- **Twistane** compound
- Volatile solvent (e.g., hexane, dichloromethane)
- GC-MS instrument with an electron ionization (EI) source
- GC column suitable for hydrocarbon analysis (e.g., a non-polar column like DB-5ms)

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the **twistane** compound (e.g., 1 mg/mL) in a volatile solvent.
- Instrument Setup:
 - GC Parameters:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min)
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min to ensure good separation.
 - Injection Mode: Splitless or split, depending on the sample concentration.
 - MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 200.

- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Data Acquisition:
 - Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
 - Acquire the mass spectral data as the compound elutes from the GC column.
- Data Analysis:
 - Identify the peak corresponding to the **twistane** compound in the total ion chromatogram (TIC).
 - Extract the mass spectrum for this peak.
 - Identify the molecular ion peak to confirm the molecular weight.
 - Analyze the fragmentation pattern to gain structural information. Compare the obtained spectrum with library spectra if available.



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Workflow for GC-MS analysis of **twistane** compounds.

Circular Dichroism (CD) Spectroscopy

As **twistane** is a chiral molecule, CD spectroscopy can be used to study its chiroptical properties and determine its absolute configuration.

Data Presentation

The CD spectrum of a chiral **twistane** derivative will show positive or negative Cotton effects at specific wavelengths, corresponding to the differential absorption of left- and right-circularly polarized light.

Compound	Wavelength (λ) [nm]	Molar Circular Dichroism ($\Delta\epsilon$)	Solvent
(+)-Twistane	Not explicitly reported	Not explicitly reported	Not explicitly reported

Note: Specific experimental CD data for the parent **twistane** molecule was not available in the search results. However, computational studies on related "twistacenes" show that twisting induces strong chiroptical properties.[\[9\]](#)[\[10\]](#)

Experimental Protocol: Electronic Circular Dichroism (ECD) Spectroscopy

This protocol describes the general procedure for obtaining an ECD spectrum of a chiral **twistane** compound.

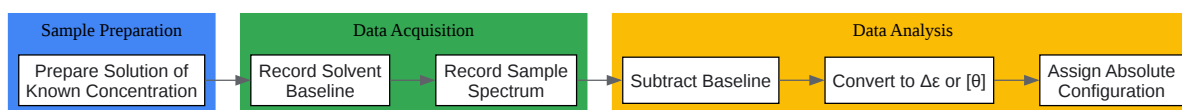
Materials:

- Enantiomerically pure **twistane** compound
- Spectroscopic grade solvent (e.g., cyclohexane, methanol) that is transparent in the desired wavelength range.
- CD spectropolarimeter
- Quartz cuvette with a defined path length (e.g., 1 cm)

Procedure:

- Sample Preparation:
 - Prepare a solution of the **twistane** compound of a known concentration in the chosen spectroscopic solvent. The concentration should be adjusted to give an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption.

- Instrument Setup:
 - Turn on the spectropolarimeter and allow the lamp to warm up.
 - Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
 - Set the desired wavelength range (e.g., 190-400 nm), scan speed, and number of accumulations.
- Data Acquisition:
 - Fill the quartz cuvette with the solvent and record a baseline spectrum.
 - Rinse the cuvette with the sample solution and then fill it with the sample solution.
 - Record the CD spectrum of the sample.
- Data Analysis:
 - Subtract the baseline spectrum from the sample spectrum.
 - Convert the observed ellipticity to molar circular dichroism ($\Delta\epsilon$) or molar ellipticity $[\theta]$.
 - The sign and magnitude of the Cotton effects can be compared with theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT) to assign the absolute configuration of the enantiomer.



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Workflow for Circular Dichroism spectroscopy.

Conclusion

The spectroscopic techniques detailed in these application notes provide a comprehensive toolkit for the characterization of **twistane** compounds. While NMR and Mass Spectrometry are indispensable for primary structure elucidation and molecular weight determination, IR and CD spectroscopy offer valuable complementary information regarding functional groups and stereochemistry, respectively. The provided protocols serve as a foundation for researchers to develop robust analytical methods for this unique class of molecules.

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